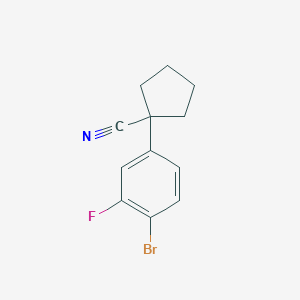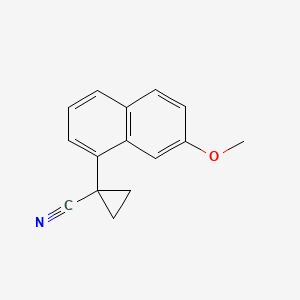
1-(7-Methoxy-1-naphthyl)cyclopropanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Methoxy-1-naphthyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C15H13NO and a molecular weight of 223.27 g/mol. It is known for its utility in research and development, particularly in the fields of chemistry and materials science. The compound features a cyclopropane ring attached to a naphthalene moiety, which is further substituted with a methoxy group and a nitrile group.
Vorbereitungsmethoden
The synthesis of 1-(7-Methoxy-1-naphthyl)cyclopropanecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-1-naphthaldehyde and cyclopropanecarbonitrile.
Reaction Conditions: The key step involves the formation of the cyclopropane ring, which can be achieved through a cyclopropanation reaction. This reaction often employs reagents like diazomethane or diiodomethane in the presence of a catalyst such as rhodium or copper complexes.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
1-(7-Methoxy-1-naphthyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(7-Methoxy-1-naphthyl)cyclopropanecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biological assays to study enzyme interactions and receptor binding. Its structural features allow it to act as a probe in various biochemical studies.
Medicine: Research into potential pharmaceutical applications includes exploring its activity as an anti-inflammatory or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the materials science field, it can be used to develop new polymers or as a precursor for advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(7-Methoxy-1-naphthyl)cyclopropanecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The methoxy and nitrile groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(7-Methoxy-1-naphthyl)cyclopropanecarbonitrile can be compared with other similar compounds:
1-(7-Methoxy-1-naphthyl)ethanone: This compound has a similar naphthalene structure but lacks the cyclopropane ring and nitrile group, resulting in different chemical reactivity and biological activity.
1-(7-Methoxy-1-naphthyl)propan-2-ol: This compound features a hydroxyl group instead of a nitrile group, leading to different interactions with biological targets and varying solubility properties.
1-(7-Methoxy-1-naphthyl)acetonitrile: This compound has a simpler structure with a nitrile group directly attached to the naphthalene ring, making it less rigid and potentially less specific in its interactions.
Eigenschaften
Molekularformel |
C15H13NO |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
1-(7-methoxynaphthalen-1-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C15H13NO/c1-17-12-6-5-11-3-2-4-14(13(11)9-12)15(10-16)7-8-15/h2-6,9H,7-8H2,1H3 |
InChI-Schlüssel |
JZLHRMWLHZGTOW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CC=C2C3(CC3)C#N)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![endo-7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B11717705.png)
![[4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B11717707.png)
![(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one](/img/structure/B11717721.png)

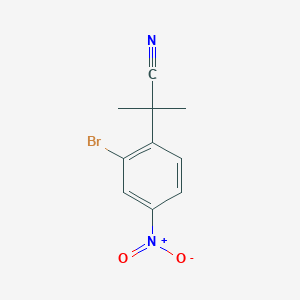
![(3aR,9bR)-6-methoxy-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B11717740.png)

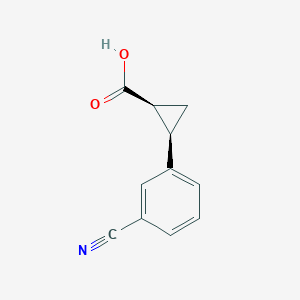
![3'-Oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane] hydrochloride](/img/structure/B11717750.png)

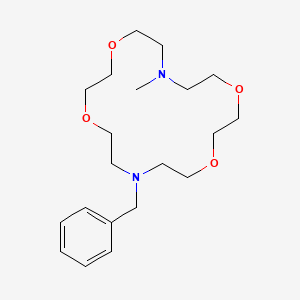
![7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11717770.png)
